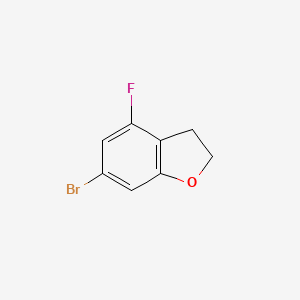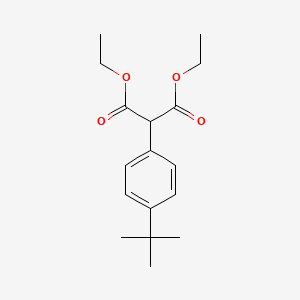
1,3-Diethyl 2-(4-tert-butylphenyl)propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Diethyl 2-(4-tert-butylphenyl)propanedioate is an organic compound with the molecular formula C17H24O4. It is a yellow to pale yellow oil and is used in various chemical reactions and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diethyl 2-(4-tert-butylphenyl)propanedioate typically involves the alkylation of enolate ions. For example, diethyl malonate can be alkylated with 4-tert-butylbenzyl bromide in the presence of a base such as sodium ethoxide . The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the same alkylation reaction but with optimized conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Diethyl 2-(4-tert-butylphenyl)propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium ethoxide in ethanol for nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,3-Diethyl 2-(4-tert-butylphenyl)propanedioate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,3-Diethyl 2-(4-tert-butylphenyl)propanedioate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. The ester groups in the compound can undergo hydrolysis, releasing active intermediates that interact with biological targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl malonate: A commonly used malonic ester with similar reactivity.
Ethyl acetoacetate: Another ester with similar chemical properties and applications.
4-tert-Butylbenzyl bromide: A precursor used in the synthesis of 1,3-Diethyl 2-(4-tert-butylphenyl)propanedioate.
Uniqueness
This compound is unique due to the presence of the 4-tert-butylphenyl group, which imparts specific steric and electronic properties to the molecule. This makes it suitable for specialized applications in organic synthesis and industrial processes.
Eigenschaften
Molekularformel |
C17H24O4 |
|---|---|
Molekulargewicht |
292.4 g/mol |
IUPAC-Name |
diethyl 2-(4-tert-butylphenyl)propanedioate |
InChI |
InChI=1S/C17H24O4/c1-6-20-15(18)14(16(19)21-7-2)12-8-10-13(11-9-12)17(3,4)5/h8-11,14H,6-7H2,1-5H3 |
InChI-Schlüssel |
SQXXXZQJWVZBEN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C1=CC=C(C=C1)C(C)(C)C)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


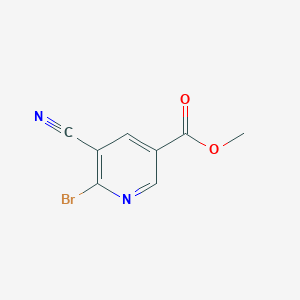
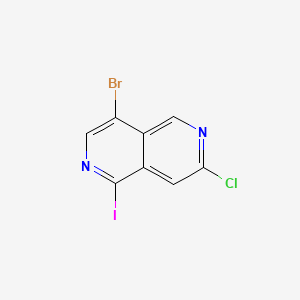

![4-Bromo-3-(cyclopropylmethyl)benzo[b]thiophene-2-carbaldehyde](/img/structure/B13917867.png)
![1-[2-(4-Fluorophenoxy)ethyl]-5-methyl-1H-pyrazol-3-amine](/img/structure/B13917874.png)
![tert-butyl 2-(aminomethyl)-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate](/img/structure/B13917882.png)
![N-[(3-ethoxy-5-fluorophenyl)methyl]-5-fluoro-2-methoxybenzamide](/img/structure/B13917883.png)

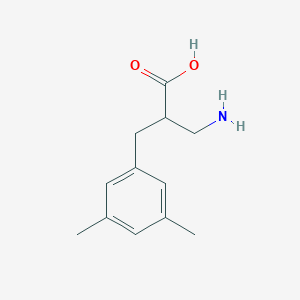

![tert-Butyl 7-ethynyl-1-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B13917911.png)
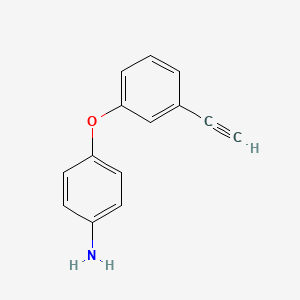
![2-[2-[4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethanamine](/img/structure/B13917924.png)
